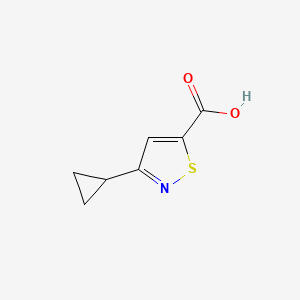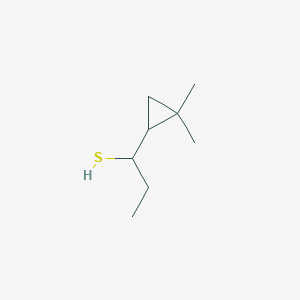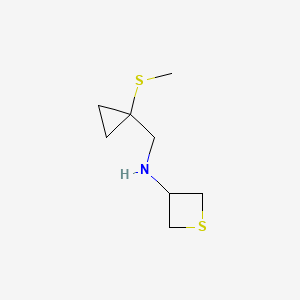![molecular formula C16H17NO3 B13328807 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxybenzyl group and a pyridinyl group attached to a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and 4-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-methoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve solvents such as ethanol or dichloromethane.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-((4-Methoxybenzyl)oxy)-3-(pyridin-3-yl)propan-2-one and 1-((4-Methoxybenzyl)oxy)-3-(pyridin-2-yl)propan-2-one share structural similarities but differ in the position of the pyridinyl group.
Uniqueness: The specific positioning of the pyridinyl group in 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C16H17NO3/c1-19-16-4-2-14(3-5-16)11-20-12-15(18)10-13-6-8-17-9-7-13/h2-9H,10-12H2,1H3 |
InChI Key |
HOVHAYIVKRROPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


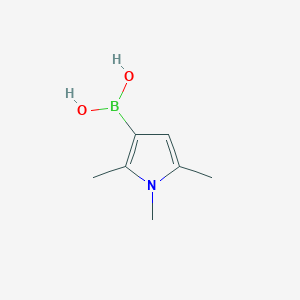
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
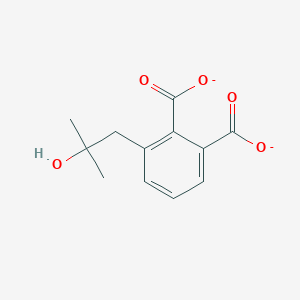
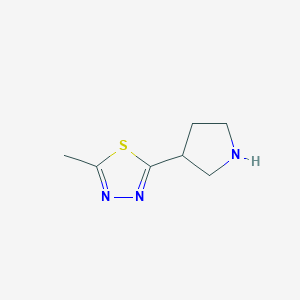
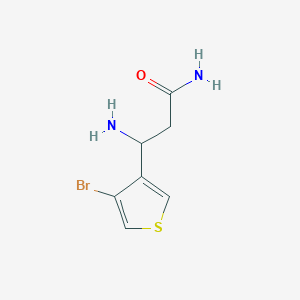
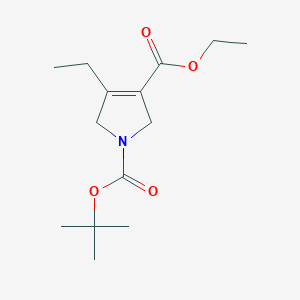
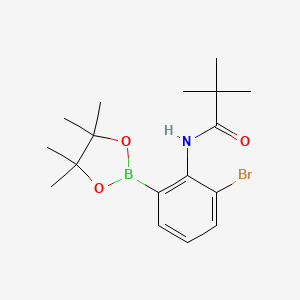

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)

![(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13328775.png)
